molecular formula C10H11NO3S B1460434 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1082539-91-0

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1460434
CAS No.: 1082539-91-0
M. Wt: 225.27 g/mol
InChI Key: GRLXBUZVSGRMKE-UHFFFAOYSA-N
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Description

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities and applications in drug development .

Biochemical Analysis

Biochemical Properties

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes . These interactions lead to alterations in protein synthesis and cellular function, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound can also bind to plasma proteins, affecting its bioavailability and distribution in the body . These transport and distribution mechanisms are critical for determining the compound’s therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antiplatelet and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(12)11-3-2-7-8(10(13)14)5-15-9(7)4-11/h5H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXBUZVSGRMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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